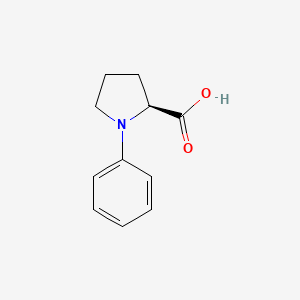

1-Phenylproline

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H13NO2 |

|---|---|

Molecular Weight |

191.23 g/mol |

IUPAC Name |

(2S)-1-phenylpyrrolidine-2-carboxylic acid |

InChI |

InChI=1S/C11H13NO2/c13-11(14)10-7-4-8-12(10)9-5-2-1-3-6-9/h1-3,5-6,10H,4,7-8H2,(H,13,14)/t10-/m0/s1 |

InChI Key |

ZZMSDLWVAMNVOD-JTQLQIEISA-N |

Isomeric SMILES |

C1C[C@H](N(C1)C2=CC=CC=C2)C(=O)O |

Canonical SMILES |

C1CC(N(C1)C2=CC=CC=C2)C(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

Technical Monograph: (2S)-1-Phenylpyrrolidine-2-carboxylic Acid

This technical guide provides an in-depth analysis of (2S)-1-phenylpyrrolidine-2-carboxylic acid , commonly known as

Part 1: Chemical Identity & Profile[2][3]

-Phenyl-L-proline is a rigid, chiral amino acid derivative where the secondary amine of the pyrrolidine ring is arylated. Unlike native L-proline, it lacks the N-H bond required for enamine catalysis, shifting its utility toward metal-ligand design and chiral recognition (e.g., stationary phases).[1]Core Identifiers

| Parameter | Technical Detail |

| IUPAC Name | (2S)-1-phenylpyrrolidine-2-carboxylic acid |

| Common Name | |

| CAS Number | 53945-66-5 |

| Molecular Formula | |

| Molecular Weight | 191.23 g/mol |

| Chirality | L-Isomer ( |

Physicochemical Properties

| Property | Value / Characteristic |

| Physical State | White to light yellow crystalline solid |

| Melting Point | 134–136 °C (Typical range for pure enantiomer) |

| Solubility | Soluble in DMSO, DMF, MeOH, EtOAc; Low solubility in non-polar alkanes.[1] |

| pKa | ~3.5 (Carboxylic acid); Amine is less basic than proline due to |

| Stability | Stable under ambient conditions; avoid strong oxidizers. |

Part 2: Synthesis & Manufacturing (The Ma Protocol)[1]

The most authoritative and scalable method for synthesizing

Reaction Logic

-

Catalyst: Copper(I) Iodide (CuI).

-

Ligand: The product itself (

-phenyl-L-proline) or the starting L-proline acts as the ligand, accelerating the reaction (autocatalysis). -

Base: Potassium Carbonate (

) neutralizes the acid formed. -

Solvent: DMSO or DMF (Polar aprotic solvents are required to solubilize the inorganic base and stabilize the Cu-intermediate).

Step-by-Step Protocol

Scale: 10 mmol | Yield Target: 70–85%

-

Setup: Flame-dry a 50 mL Schlenk tube or round-bottom flask equipped with a magnetic stir bar. Flush with Argon or Nitrogen.

-

Reagent Loading:

-

Add L-Proline (1.15 g, 10.0 mmol).

-

Add Iodobenzene (1.12 mL, 10.0 mmol). Note: Aryl iodides are more reactive than bromides/chlorides in this protocol.

-

Add CuI (190 mg, 1.0 mmol, 10 mol%).[1] Use purified CuI (white powder); off-white/green CuI indicates oxidation and lowers yield.

-

Add

(2.76 g, 20.0 mmol).

-

-

Solvation: Add DMSO (10 mL).

-

Reaction: Seal the vessel and heat to 90 °C for 12–24 hours.

-

Checkpoint: Monitor via TLC (SiO2, MeOH/DCM 1:10).[1] The spot for Iodobenzene should disappear.

-

-

Workup (Critical for Purity):

-

Cool to room temperature. Dilute with water (30 mL).

-

Extraction 1 (Impurity Removal): Extract the aqueous layer with Ethyl Acetate (2 x 20 mL). Discard organic layer (removes unreacted iodobenzene).

-

Acidification: Adjust the aqueous layer to pH 2–3 using 1M HCl. The product precipitates or oils out.[1]

-

Extraction 2 (Product Recovery): Extract the acidic aqueous layer with Ethyl Acetate (3 x 30 mL).

-

-

Isolation: Dry combined organics over

, filter, and concentrate in vacuo. Recrystallize from EtOAc/Hexanes if necessary.

Synthesis Workflow Diagram

Figure 1: Synthesis workflow for N-phenyl-L-proline emphasizing the acid-base extraction strategy for purification.

Part 3: Applications in Drug Discovery & Catalysis[1]

Unlike L-proline, which is a "privileged" organocatalyst for enamine activation,

Chiral Stationary Phases (CSPs)

-phenyl-L-proline is covalently bonded to silica supports to create Chiral Stationary Phases for HPLC. The rigid pyrrolidine ring and the-

Mechanism:

-

Ligand for Metal Catalysis

It acts as a bidentate ligand (

-

Copper Chemistry: Promotes Ullmann-type C-N and C-O couplings by stabilizing the active Cu(I) species and preventing catalyst aggregation.

-

Palladium Chemistry: Used as a chiral ligand in Pd-catalyzed allylic substitutions.

Chiral Intermediate

The carboxylic acid group can be reduced to an alcohol (yielding

Part 4: Analytical Validation

To ensure scientific integrity, the synthesized compound must be validated against these standards:

Proton NMR ( NMR, 400 MHz, )

-

Aromatic Region:

7.2–7.3 (m, 2H), 6.7–6.8 (m, 3H).[1] Diagnostic shift: The ortho/para protons of the -

Chiral Center (

-H): -

Pyrrolidine Ring: Multiplets at

3.4–3.6 (N-CH2), 2.0–2.3 (CH2), 1.9–2.1 (CH2).[1]

Enantiomeric Purity (Chiral HPLC)

-

Column: Chiralcel OD-H or AD-H.

-

Mobile Phase: Hexane/Isopropanol (90:[1]10) + 0.1% TFA.

-

Requirement: ee > 98% is required for use as a chiral ligand.

References

-

Ma, D., Zhang, Y., Yao, J., Wu, S., & Tao, F. (1998).[1] Accelerating Effect of Amino Acids on Copper-Catalyzed Ullmann-Type Coupling of Aryl Halides with

-Amino Acids. Journal of the American Chemical Society, 120(48), 12459–12467.[1] -

Zhang, H., Cai, Q., & Ma, D. (2005).[1] Amino Acid Promoted CuI-Catalyzed C-N Bond Formation between Aryl Halides and Amines or N-Containing Heterocycles. The Journal of Organic Chemistry, 70(13), 5164–5173.[1]

-

PubChem. (n.d.). (2S)-1-phenylpyrrolidine-2-carboxylic acid (Compound Summary). National Center for Biotechnology Information. [1]

Sources

Topic: N-phenylproline vs. N-methylphenylalanine Blood-Brain Barrier Shuttles

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The blood-brain barrier (BBB) represents the most significant challenge in the development of therapeutics for central nervous system (CNS) disorders. The selective impermeability of the brain capillary endothelium prevents the vast majority of potential drug candidates from reaching their intended targets. To overcome this, various strategies have emerged, among which small, lipophilic peptide shuttles designed to facilitate passive transport across the BBB have shown considerable promise.

This technical guide provides a detailed comparative analysis of two prominent classes of non-natural amino acids used in the construction of such shuttles: N-phenylproline (PhPro) and N-methylphenylalanine (N-MePhe) . While both have been successfully incorporated into peptides that enhance CNS delivery, they possess critically different physicochemical properties that dictate their utility and potential for clinical translation.

Historically, N-MePhe-rich peptides served as a foundational model, demonstrating that short, lipophilic oligomers could effectively ferry cargo across the BBB. However, their development has been consistently hampered by extremely poor aqueous solubility. This guide illuminates the subsequent development of PhPro-based shuttles, which were specifically engineered to address this critical limitation. As we will detail, PhPro-based shuttles, particularly the tetrapeptide (PhPro)₄, exhibit a staggering 1000-fold improvement in water solubility compared to the gold-standard (N-MePhe)₄, while simultaneously maintaining or even enhancing BBB permeability.[1][2][3] This breakthrough in solubility fundamentally alters the landscape for these shuttles, making PhPro a demonstrably superior building block for CNS drug delivery platforms.

We will dissect the underlying mechanisms, compare the physicochemical attributes, and provide detailed, field-tested protocols for the synthesis and evaluation of these shuttles, empowering research teams to make informed decisions in their drug development programs.

Molecular Candidates and Physicochemical Comparison

The efficacy of a passive BBB shuttle is a delicate balance between lipophilicity—to enable membrane interaction—and solubility, which is essential for formulation and administration. The core distinction between N-phenylproline and N-methylphenylalanine lies in how their structures influence this balance.

N-methylphenylalanine is a derivative of the natural amino acid phenylalanine, featuring a simple methyl group on the alpha-amino nitrogen. This modification increases lipophilicity and provides resistance to enzymatic degradation. N-phenylproline, conversely, incorporates a bulky phenyl group directly onto the nitrogen atom within the rigid pyrrolidine ring of proline. This unique structure imparts a distinct conformational rigidity and a different balance of hydrophobic and polar surface area.

The most consequential difference, particularly when these amino acids are oligomerized into tetrapeptides like (PhPro)₄ and (N-MePhe)₄, is water solubility. N-MePhe-rich peptides are notoriously difficult to work with due to their tendency to aggregate and precipitate in aqueous media.[4] In stark contrast, PhPro-based peptides were designed to overcome this, achieving a solubility that is approximately three orders of magnitude higher.[1][2][3]

| Property | N-methyl-L-phenylalanine | N-phenyl-L-proline | Comparison Insight |

| Chemical Structure |  |  | The phenyl group in PhPro is integrated into the backbone ring structure, creating a more rigid and unique conformation compared to the more flexible side chain of N-MePhe. |

| Molecular Weight | 179.22 g/mol [5] | 191.23 g/mol (Calculated) | Both are small molecules suitable for passive diffusion and for building low molecular weight peptide shuttles.[6] |

| Lipophilicity (XLogP3) | -1.5 (Computed)[5] | N/A (Expected to be higher than N-MePhe due to the additional phenyl group) | While both are lipophilic, the dramatic difference in solubility suggests that LogP alone does not predict the practical behavior of their oligomers. |

| Water Solubility (of Tetrapeptide) | Very Poor | ~1000-fold higher than (N-MePhe)₄[1][2] | This is the critical differentiating factor. The enhanced solubility of (PhPro)₄ allows for easier formulation and administration without sacrificing permeability, a significant advantage in drug development.[4][7] |

Mechanism of Blood-Brain Barrier Transversal

The prevailing evidence strongly indicates that both N-phenylproline and N-methylphenylalanine-based shuttles cross the BBB via a passive, transcellular diffusion mechanism.[1][2] This process does not rely on active, energy-dependent transporters but rather on the physicochemical properties of the shuttle itself, allowing it to enter and cross the lipid bilayers of the brain endothelial cells.

Causality of Passive Diffusion:

-

Lipophilicity and Membrane Partitioning: The incorporation of phenyl and methyl groups increases the overall lipophilicity of the peptides, favoring their partitioning from the aqueous environment of the blood into the lipid-rich cell membranes of the BBB endothelium.

-

Conformational Rigidity: The structure of these non-natural amino acids, particularly the constrained ring of proline in PhPro, reduces the conformational flexibility of the peptide backbone. This pre-pays the entropic penalty of adopting a conformation suitable for membrane transit, facilitating a smoother passage through the hydrophobic core of the lipid bilayer.

-

Hydrogen Bond Management: Efficient passive diffusion requires the molecule to minimize its interaction with water by shielding its hydrogen bond donors and acceptors (amide bonds). These shuttles are thought to adopt conformations within the membrane that satisfy these bonds internally, presenting a more "greasy" exterior to the lipid environment.

The Role of Carrier-Mediated Transport: A Null Hypothesis

Given that N-methylphenylalanine is a derivative of phenylalanine, a natural substrate for the Large Neutral Amino Acid Transporter (LAT1), it is reasonable to question if these shuttles might hijack this carrier. LAT1 is highly expressed at the BBB and is a primary route for essential amino acids to enter the brain.[5] However, the current body of evidence for these specific shuttle designs does not support a significant role for LAT1-mediated transport.

-

Structural Requirements: LAT1 recognition typically requires free carboxyl and amine groups on the alpha carbon.[5] While the monomeric amino acids possess these, within a peptide shuttle, these groups are engaged in amide bonds, making them unlikely substrates.

-

Experimental Evidence: Permeability studies using the Parallel Artificial Membrane Permeability Assay (PAMPA), an acellular model that contains no transporters, show high permeability for these shuttles.[2] This strongly suggests that a passive diffusion mechanism is sufficient to explain their transport and that active transport is not the primary route.

Experimental Evaluation: Protocols & Methodologies

The validation of any BBB shuttle requires a robust and multi-faceted experimental approach. The following protocols represent self-validating systems, progressing from the chemical synthesis of the core components to in vitro and in vivo evaluation of their efficacy.

Protocol 1: Synthesis of Fmoc-N-methyl-Amino Acid Building Blocks

For incorporation into peptides via Solid-Phase Peptide Synthesis (SPPS), the amino acid must be protected with a base-labile Fluorenylmethyloxycarbonyl (Fmoc) group. N-methylation is a critical step that must be performed without racemization. The Biron-Kessler method, leveraging a temporary solid-phase support, is a highly effective and scalable approach.

Workflow Diagram: Fmoc-N-Me-AA Synthesis

Step-by-Step Methodology:

-

Resin Loading: Swell 2-chlorotrityl chloride (2-CTC) resin in dichloromethane (DCM). Add 1 equivalent of the starting Fmoc-protected amino acid (e.g., Fmoc-Phe-OH) and 2-3 equivalents of diisopropylethylamine (DIEA). Agitate for 1-2 hours. Cap any remaining active sites with methanol.

-

Fmoc Deprotection: Wash the resin with dimethylformamide (DMF). Treat with 20% piperidine in DMF for 5-10 minutes to remove the Fmoc group, exposing the primary amine. Wash thoroughly with DMF.

-

Orthogonal Amine Protection: Treat the resin with 4 equivalents of o-nitrobenzenesulfonyl chloride (o-NBS-Cl) and 10 equivalents of collidine in N-methyl-2-pyrrolidone (NMP). This protects the amine with a group that is stable to the subsequent methylation conditions.

-

N-Methylation: Treat the resin with 10 equivalents of the methylating agent (e.g., methyl iodide or dimethyl sulfate) and 3 equivalents of 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) in NMP. Agitate for 30-60 minutes. This step specifically methylates the sulfonamide nitrogen.

-

o-NBS Deprotection: Wash the resin with NMP. Treat with a solution of 10 equivalents of 2-mercaptoethanol and 5 equivalents of DBU in NMP to cleanly remove the o-NBS protecting group, revealing the desired secondary N-methyl amine.

-

Final Fmoc Protection: Wash the resin. Treat with 3 equivalents of Fmoc-OSu and 1 equivalent of DIEA in DCM to protect the newly formed N-methyl amine.

-

Cleavage and Purification: Wash the resin extensively. Cleave the final product from the resin using a mild solution of 1% trifluoroacetic acid (TFA) in DCM. Evaporate the solvent and purify the resulting Fmoc-N-Me-AA-OH by crystallization or chromatography.

Rationale: Using the 2-CTC resin as a temporary protecting group for the carboxylic acid prevents side reactions and allows for the final product to be cleaved under very mild conditions that preserve the acid-labile side-chain protecting groups if present.

Protocol 2: In Vitro Permeability Assessment (PAMPA-BBB)

The PAMPA model is a high-throughput, non-cellular assay that specifically measures passive diffusion, making it the ideal primary screen for this class of shuttles.

Workflow Diagram: PAMPA-BBB Assay

Step-by-Step Methodology:

-

Animal Preparation: Use adult mice (e.g., C57BL/6, 8-12 weeks old) and allow them to acclimate. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

-

Compound Administration: Administer the test compound (e.g., fluorescently-labeled PhPro-cargo) via intravenous (tail vein) injection at a specific dose (e.g., 2-5 mg/kg). Include a control group receiving an unconjugated fluorescent dye.

-

Circulation: Allow the compound to circulate for a predetermined time (e.g., 30 or 60 minutes).

-

Blood Collection and Perfusion: Deeply anesthetize the mouse. Perform a cardiac puncture to collect a terminal blood sample for plasma concentration analysis. Immediately begin transcardial perfusion with ~20-30 mL of ice-cold, heparinized PBS to flush all blood from the vasculature. Successful perfusion is indicated by the liver turning pale.

-

Tissue Harvesting: Harvest the brain and, for control purposes, other organs like the liver and kidneys. Weigh the tissues immediately.

-

Sample Processing: Homogenize the brain tissue in a suitable lysis buffer. Centrifuge at high speed (e.g., 14,000 x g) at 4°C to pellet cellular debris. Collect the clear supernatant. Prepare plasma from the collected blood sample by centrifugation.

-

Quantification: Measure the fluorescence intensity in the brain supernatant and plasma using a plate reader. Create a standard curve with the injected compound to convert fluorescence units to concentration (µg/mL).

-

Data Analysis: Calculate the brain uptake by normalizing the amount of compound in the brain to the tissue weight (µg/g tissue). Further normalize this value to the terminal plasma concentration (µg/mL) to account for differences in systemic exposure. This provides a robust index of BBB transport efficiency.

Rationale: This in vivo protocol is the gold standard for validation. The transcardial perfusion step is critical to ensure that the measured signal is from compound that has definitively crossed the BBB into the brain parenchyma, not from compound remaining within the brain's blood vessels.

Conclusion and Future Directions

The development of small molecule shuttles for CNS drug delivery is a field of intense research and immense therapeutic promise. While N-methylphenylalanine-based peptides were instrumental in establishing the principle of passive diffusion shuttles, their utility has been severely constrained by poor water solubility.

[4]The innovation of N-phenylproline-based shuttles represents a significant and practical advancement . By achieving a 1000-fold increase in aqueous solubility while preserving high BBB permeability, PhPro-based designs overcome the primary formulation and handling challenges that have plagued their predecessors. T[1][2][3]his makes them a far more viable platform for the development of CNS therapeutics.

For researchers and drug development professionals, the choice is clear. While N-MePhe may serve as a useful historical benchmark, N-phenylproline is the superior building block for future development . Its favorable physicochemical profile, coupled with a robust and well-understood passive transport mechanism, provides a solid foundation for designing the next generation of brain-penetrant therapies.

Future research should focus on optimizing PhPro shuttle sequences for specific cargo, exploring the impact of stereochemistry on transport efficiency, and expanding the range of therapeutic modalities—from small molecules to larger biologics—that can be successfully delivered to the brain using this promising technology.

References

-

PubChem. N-Methylphenylalanine. National Center for Biotechnology Information. [Link]

-

Arranz-Gibert, P., Guixer, B., Malakoutikhah, M., Muttenthaler, M., Guzmán, F., Teixidó, M., & Giralt, E. (2015). Lipid Bilayer Crossing—The Gate of Symmetry. Water-Soluble Phenylproline-Based Blood-Brain Barrier Shuttles. Journal of the American Chemical Society, 137(23), 7357–7364. [Link]

-

Oller-Salvia, B., Sánchez-Navarro, M., Giralt, E., & Teixidó, M. (2016). Blood–brain barrier shuttle peptides: an emerging paradigm for brain delivery. Chemical Society Reviews, 45(17), 4690-4707. [Link]

-

Malakoutikhah, M., Prades, R., Teixidó, M., & Giralt, E. (2010). N-methyl phenylalanine-rich peptides as highly versatile blood-brain barrier shuttles. Journal of Medicinal Chemistry, 53(6), 2354-2363. [Link]

-

Sánchez-Navarro, M., Teixidó, M., & Giralt, E. (2017). Peptide Shuttles for Blood–Brain Barrier Drug Delivery. Pharmaceutics, 14(9), 1874. [Link]

-

Arranz-Gibert, P., et al. (2015). Lipid bilayer crossing--the gate of symmetry. Water-soluble phenylproline-based blood-brain barrier shuttles. Journal of the American Chemical Society, 137(23), 7357-64. [Link]

-

Uchida, Y., et al. (2022). Structural Features Affecting the Interactions and Transportability of LAT1-Targeted Phenylalanine Drug Conjugates. Pharmaceutics, 14(11), 2496. [Link]

-

Arranz-Gibert, P., et al. (2015). Lipid Bilayer Crossing—The Gate of Symmetry. Water-Soluble Phenylproline-Based Blood-Brain Barrier Shuttles. ResearchGate. [Link]

-

SOLVO Biotechnology. LAT1 - Transporters. [Link]

-

Scalise, M., et al. (2023). Insights into the Transport Cycle of LAT1 and Interaction with the Inhibitor JPH203. International Journal of Molecular Sciences, 24(4), 3894. [Link]

-

Foley, K. P., et al. (2020). In Silico Prediction and Validation of the Permeability of Small Molecules Across the Blood–Brain Barrier. MDPI. [Link]

-

Singh, N., et al. (2022). Describing inhibitor specificity for the amino acid transporter LAT1 from metainference simulations. Biophysical Journal, 121(3), 455-467. [Link]

-

Arranz-Gibert, P., et al. (2015). Lipid Bilayer Crossing—The Gate of Symmetry. Water-Soluble Phenylproline-Based Blood-Brain Barrier Shuttles. Journal of the American Chemical Society. [Link]

-

Del Carmen, M., et al. (2023). Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. Molecules, 28(22), 7564. [Link]

-

BioAssay Systems. Parallel Artificial Membrane Permeability Assay-BBB Kit (PMBBB-096). [Link]

-

Nyberg, F., et al. (2018). An In Vivo Blood-brain Barrier Permeability Assay in Mice Using Fluorescently Labeled Tracers. Journal of Visualized Experiments, (132), 57059. [Link]

-

Sarka, A., et al. (2020). In vivo Blood-brain Barrier Permeability Assays Using Clostridium perfringens Epsilon Toxin. Journal of Visualized Experiments, (162), e61534. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. Lipid bilayer crossing--the gate of symmetry. Water-soluble phenylproline-based blood-brain barrier shuttles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. N-Methylphenylalanine | C10H13NO2 | CID 6951135 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Blood–brain barrier shuttle peptides: an emerging paradigm for brain delivery - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C6CS00076B [pubs.rsc.org]

Technical Guide: 1-Phenylproline in Drug Design and Catalysis

[1]

Executive Summary

1-Phenylproline (1-PhPro) is a conformationally restricted, N-arylated derivative of L-proline.[1] Unlike its C-phenylated analogs (e.g., 2-phenylproline), 1-PhPro modifies the peptide backbone directly at the nitrogen atom. This modification drastically alters the electronic properties of the amine—converting it from a nucleophilic secondary amine to a less basic, aniline-like nitrogen—and imposes severe steric constraints on the peptide bond.

Primary Utility:

-

BBB Shuttles: Homopolymers of 1-PhPro (e.g., (PhPro)4) exhibit amphipathic properties that facilitate passive diffusion across the Blood-Brain Barrier, outperforming traditional N-methylated peptides.[1][2][3][4]

-

Photoredox Precursors: The N-phenyl moiety lowers the oxidation potential of the carboxylate, making 1-PhPro an ideal substrate for decarboxylative radical generation.

-

Conformational Locking: The bulky N-phenyl group modulates the cis/trans prolyl amide equilibrium, often stabilizing the cis conformer due to steric repulsion in the trans state.

Chemical Identity & Structural Logic[1]

Structural Distinction

It is critical to distinguish 1-phenylproline from other "phenylprolines" found in literature.

-

1-Phenylproline (N-Phenylproline): Phenyl group attached to the pyrrolidine Nitrogen.[1]

-

2-Phenylproline (α-Phenylproline): Phenyl group attached to the α-Carbon (quaternary amino acid).[1]

-

3/4/5-Phenylproline: Phenyl group attached to the ring carbons.[1]

Key Property Table: L-Proline vs. 1-Phenylproline [1][5]

| Feature | L-Proline | 1-Phenylproline | Impact on Drug Design |

| Nitrogen Type | Secondary Aliphatic Amine | Tertiary Aniline-like | 1-PhPro is significantly less basic; harder to protonate at physiological pH.[1] |

| H-Bonding | Donor (charged) & Acceptor | Acceptor Only | Loss of H-bond donor capability increases membrane permeability (reduces desolvation penalty).[1] |

| Amide Bond | Trans favored (~80:[1]20) | Shifted Equilibrium | Bulky N-substituent destabilizes the trans conformer, increasing cis population. |

| Lipophilicity | Low (Hydrophilic) | High (Lipophilic) | The N-phenyl ring acts as a hydrophobic shield for the backbone. |

Electronic Deactivation

The nitrogen lone pair in 1-PhPro is conjugated with the phenyl ring. This reduces the nucleophilicity of the nitrogen during peptide coupling, often requiring highly activated esters (e.g., HATU/HOAt) or acid chlorides for successful acylation of the 1-PhPro residue.

Experimental Protocol: Synthesis of 1-Phenylproline

Methodology: Copper(I)-Catalyzed Ullmann-Type N-Arylation.[1] This protocol avoids the use of expensive palladium catalysts and provides scalable access to enantiopure 1-PhPro.[1]

Reagents

-

Substrate: L-Proline (1.0 equiv)[1]

-

Aryl Donor: Iodobenzene (1.2 equiv)[1]

-

Catalyst: Copper(I) Iodide (CuI) (0.1 equiv)[1]

-

Ligand: L-Proline (acts as its own ligand) or 2-acetylcyclohexanone (0.2 equiv)[1]

-

Base: Potassium Carbonate (

) (2.5 equiv)[1] -

Solvent: DMSO or DMF (Anhydrous)[1]

Step-by-Step Workflow

-

Setup: In a flame-dried Schlenk tube equipped with a magnetic stir bar, combine L-Proline (11.5 g, 100 mmol),

(27.6 g, 200 mmol), and CuI (1.9 g, 10 mmol). -

Inert Atmosphere: Evacuate and backfill with Argon (3 cycles).

-

Addition: Add anhydrous DMSO (100 mL) followed by Iodobenzene (13.4 mL, 120 mmol) via syringe.

-

Reaction: Heat the mixture to 90°C for 24–48 hours. Monitor via TLC (visualize with ninhydrin; note that product may not stain typical purple/blue due to N-substitution—use UV or iodine).[1]

-

Workup (Critical for Purity):

-

Dilute with water (300 mL) and wash with diethyl ether (

mL) to remove unreacted iodobenzene.[1] -

Acidification: Carefully acidify the aqueous layer to pH 2–3 using 1M HCl. Note: The product will precipitate or oil out.

-

Extraction: Extract the acidic aqueous layer with Ethyl Acetate (

mL).

-

Purification: Dry combined organics over

, filter, and concentrate. Recrystallize from Ethanol/Hexane or purify via silica gel chromatography (DCM/MeOH gradient).[1]

Yield Expectation: 60–80%.

Characterization:

Application: Blood-Brain Barrier (BBB) Shuttles[1][2][3][4]

The most high-impact application of 1-PhPro is in the design of (PhPro)

Mechanism of Action

Standard peptides fail to cross the BBB due to high polarity and hydrogen bonding potential. (PhPro)

-

Amphipathicity: The phenyl rings form a hydrophobic "shell" while the backbone retains water solubility.

-

Passive Diffusion: Unlike receptor-mediated transporters (which are saturable), (PhPro)

crosses via non-saturable passive diffusion.[1] -

Proteolytic Stability: The N-substituted backbone is resistant to standard proteases.[1]

Visualization: The (PhPro) Shuttle Logic

Caption: Logical flow of (PhPro)4-mediated drug delivery across the BBB. The 1-phenylproline scaffold provides the necessary lipophilicity to penetrate the membrane while maintaining solubility.

Emerging Application: Photoredox Decarboxylation[1][6]

1-Phenylproline serves as an excellent precursor for generating

Reaction Class: Decarboxylative C(sp

Mechanism:

-

Excitation: Photocatalyst (e.g., Eosin Y or Ir-complex) is excited by Blue LED.[1]

-

Oxidation: 1-PhPro undergoes Single Electron Transfer (SET) to the catalyst, forming an amine radical cation.[1]

-

Decarboxylation: Rapid loss of

generates the -

Trapping: The radical attacks an electrophile (aldehyde/imine).[1]

References

-

Teixidó, M., et al. (2015). "Lipid Bilayer Crossing—The Gate of Symmetry. Water-Soluble Phenylproline-Based Blood-Brain Barrier Shuttles."[1][2][3][4] Journal of the American Chemical Society. [1]

-

Pan, S., et al. (2020). "Synthesis of 1,2-Amino Alcohols by Decarboxylative Coupling of Amino Acid Derived α-Amino Radicals to Carbonyl Compounds via Visible-Light Photocatalyst in Water."[1][6][7][9] Green Chemistry.

-

BenchChem Technical Support. "2,4-Dibromobutanoic acid and N-phenylproline synthesis notes." BenchChem.[1][10] [1]

-

Vangapandu, S. N., et al. "Electrochemical Access to N-Aryliminium Ion Electrophiles from N-Aryl Amino Acids."[1] ChemRxiv.

-

Roberts, K. D., et al. "Substituted cyclic carbonyls and derivatives (Patent)." Google Patents.[1]

Sources

- 1. 1-Phenylpyrrole | C10H9N | CID 12480 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Lipid bilayer crossing--the gate of symmetry. Water-soluble phenylproline-based blood-brain barrier shuttles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Conformational Preferences of α-Substituted Proline Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. 2,4-Dibromobutanoic acid | 63164-16-9 | Benchchem [benchchem.com]

Steric and Electronic Modulation in N-Phenyl Proline Derivatives: A Technical Guide

This technical guide provides a structural and mechanistic analysis of N-phenyl proline derivatives, focusing on the steric and electronic consequences of N-arylation in drug design and catalysis.

Executive Summary

The introduction of a phenyl group onto the pyrrolidine nitrogen of proline creates a unique steric and electronic environment distinct from standard N-alkyl or N-acyl derivatives. This modification transforms the basic secondary amine into a non-basic, planar, steric "gatekeeper." This guide analyzes the steric locking mechanisms , conformational preferences , and synthetic utility of N-phenyl proline derivatives for researchers in medicinal chemistry and asymmetric catalysis.

Structural Analysis: The "Phenyl Wall" Effect

Nitrogen Hybridization and Geometry

Unlike N-alkyl prolines, where the nitrogen retains

-

Planarity: The N-C(phenyl) bond possesses significant double-bond character, restricting rotation.

-

Basicity: The pKa of the conjugate acid drops significantly (from ~10.6 for proline to ~2-3 for N-phenyl proline), rendering the nitrogen non-basic under physiological conditions.

-

Geometry: The phenyl ring typically adopts a twisted conformation relative to the pyrrolidine ring to minimize

strain (allylic strain) with the C2 and C5 hydrogens.

Steric Shielding and Face Selectivity

The N-phenyl group acts as a bulky hydrophobic shield. In asymmetric synthesis, this is often referred to as the "Phenyl Wall."

-

Face Blocking: The phenyl ring effectively blocks one face of the pyrrolidine ring (typically the face syn to the phenyl group).

-

Stereocontrol: Reagents are forced to approach from the opposite face (anti-approach), leading to high diastereoselectivity in reactions occurring at the

-carbon or adjacent functional groups.

Ring Pucker: Endo vs. Exo

The pyrrolidine ring exists in dynamic equilibrium between C

-

N-Acyl Prolines: Generally favor C

-endo to maximize -

N-Phenyl Prolines: The bulky phenyl group imposes severe steric clashes with the

-carboxylate (or other C2 substituents). To relieve this strain, the ring often adopts a C

Mechanistic Visualization

The following diagram illustrates the steric shielding provided by the N-phenyl group and its impact on reagent approach.

Figure 1: Mechanistic flow of steric shielding in N-phenyl proline. The phenyl group blocks the Re-face, forcing reagents to attack from the Si-face, while inducing a Cγ-exo ring pucker to minimize strain.

Synthetic Implications & Protocols

Synthesis of N-Aryl Prolines

Direct N-arylation of proline is challenging due to the potential for racemization and the weak nucleophilicity of the amino acid. The Buchwald-Hartwig coupling is the gold standard.

Protocol: Pd-Catalyzed N-Arylation of Proline Esters

-

Reagents: Proline methyl ester (1.0 equiv), Aryl bromide/triflate (1.0 equiv),

(2 mol%), rac-BINAP (3 mol%), -

Solvent: Toluene (0.2 M).

-

Procedure:

-

Combine reagents in a flame-dried Schlenk tube under Argon.

-

Heat to 80°C for 12-24 hours.

-

Cool to RT, filter through Celite, and concentrate.

-

Purification: Flash chromatography (Hexanes/EtOAc).

-

Hydrolysis: Saponify with LiOH in THF/H2O to obtain the free acid.

-

-

Critical Note: Use of rac-BINAP is sufficient if the chiral center is on the proline; however, to prevent racemization of the proline

-center during coupling, use a mild base (

Application in Asymmetric Catalysis

While N-phenyl proline itself is not a catalyst (due to lack of basicity), N-phenyl prolinamides (e.g., Proline-anilide) are potent organocatalysts.

-

Mechanism: The amide proton (NH) acts as a hydrogen bond donor to activate the electrophile (e.g., aldehyde), while the pyrrolidine nitrogen forms an enamine.

-

Steric Role: The N-phenyl group on the amide (not the ring nitrogen) provides a rigid wall that directs the stereochemistry of the C-C bond formation.

Comparative Data Analysis

The table below contrasts N-Phenyl proline with its common analogs.

| Feature | L-Proline (Native) | N-Acetyl Proline | N-Phenyl Proline |

| Nitrogen Hybridization | Partial | ||

| Basicity (pKa) | ~10.6 | Non-basic | ~2.5 (Weakly basic) |

| Ring Pucker Preference | C | C | C |

| Steric Bulk | Low | Medium | High (Rigid) |

| Amide Bond Isomerism | Cis/Trans (Slow exchange) | Cis/Trans (Slow exchange) | N/A (Restricted N-Ph rotation) |

Medicinal Chemistry Applications

Peptidomimetics and Turn Inducers

N-Phenyl proline is used to lock peptide conformations.

-

-Turn Induction: The rigidity of the N-phenyl group prevents the flexibility required for random coils, forcing the peptide backbone into a turn conformation (often Type VI

-

Proteolytic Stability: The N-phenyl bond is resistant to proteases that typically cleave peptide bonds (N-C

), increasing the half-life of peptide drugs.

Hydrophobic Anchors

In drug design, the phenyl ring serves as a hydrophobic anchor .

-

Example: In HCV protease inhibitors, N-functionalized prolines occupy the S2 pocket. The N-phenyl group can fill hydrophobic sub-pockets (

), improving binding affinity (

Conclusion

The N-phenyl group is not merely a passive substituent; it is an active conformational editor . By enforcing nitrogen planarity and creating a "steric wall," it dictates the 3D shape of the proline scaffold. For researchers, this offers a predictable tool: use N-phenylation to lock ring puckering , block specific reaction faces , or enhance metabolic stability in peptide-based therapeutics.

References

-

Conformational Landscape of Substituted Prolines. Journal of the American Chemical Society. Analysis of steric and stereoelectronic effects on proline ring pucker.

-

N-Arylation of Amino Acid Esters. Organic Letters. Protocol for Palladium-catalyzed synthesis of N-aryl prolines.

-

Pyrrolidine Ring Puckering in Cis and Trans-Proline. Journal of Molecular Biology. Fundamental analysis of endo/exo preferences.

-

Proline-Catalyzed Asymmetric Reactions. Chemical Reviews. Discussion of steric effects in organocatalysis.

-

Crystal Structure Analysis of N-Acetylated Proline. ResearchGate. Structural basis for amide vs aryl steric effects.

Sources

Methodological & Application

Application Notes and Protocols for Solid-Phase Peptide Synthesis of 1-Phenylproline-Containing Peptides

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

The incorporation of structurally unique amino acids into peptide sequences is a cornerstone of modern drug discovery and chemical biology. 1-Phenylproline, a non-canonical amino acid, offers a unique conformational constraint due to the bulky phenyl group attached to the proline ring. This feature can be exploited to modulate peptide structure, stability, and biological activity. However, the significant steric hindrance posed by the phenyl group presents considerable challenges during solid-phase peptide synthesis (SPPS). This comprehensive guide provides an in-depth analysis of the challenges and detailed protocols for the successful incorporation of 1-phenylproline into synthetic peptides using Fmoc/tBu chemistry. We will explore optimized coupling strategies, critical considerations for deprotection and cleavage, and troubleshooting common issues, empowering researchers to confidently synthesize 1-phenylproline-containing peptides.

Introduction: The Unique Challenge of 1-Phenylproline in SPPS

1-Phenylproline is a proline analogue where a phenyl group is attached to the carbon atom of the pyrrolidine ring. This modification imparts significant rigidity to the peptide backbone, making it a valuable tool for designing peptides with specific secondary structures. However, the very feature that makes 1-phenylproline attractive—its steric bulk—is the primary obstacle to its efficient incorporation during SPPS.

The primary challenges associated with the use of 1-phenylproline in SPPS include:

-

Slow Coupling Kinetics: The bulky phenyl group sterically hinders the approach of the activated carboxyl group of Fmoc-1-phenylproline-OH to the N-terminal amine of the growing peptide chain on the solid support. This can lead to incomplete coupling reactions and the formation of deletion sequences.

-

Aggregation: Peptides containing sterically hindered amino acids can be prone to aggregation on the solid support, further impeding reagent accessibility and leading to failed syntheses.[1]

-

Side Reactions: Inefficient coupling can increase the likelihood of side reactions, such as the capping of unreacted amines by subsequent activated amino acids, leading to a complex mixture of products that is difficult to purify.

Overcoming these challenges requires a departure from standard SPPS protocols and the adoption of optimized conditions and specialized reagents.

Recommended Resins and Reagents

The choice of solid support and reagents is critical for the successful synthesis of peptides containing 1-phenylproline.

| Component | Recommendation | Rationale |

| Resin | Rink Amide Resin (for C-terminal amides) or Wang Resin (for C-terminal carboxylic acids) | Standard resins are generally suitable, but a lower substitution level (e.g., 0.3-0.5 mmol/g) can help to reduce steric hindrance between growing peptide chains. |

| Fmoc-1-phenylproline-OH | High-purity, pre-derivatized amino acid | Ensure the starting material is of the highest quality to avoid the introduction of impurities. |

| Coupling Reagents | HATU, HCTU, or PyBOP | These are highly efficient coupling reagents that are well-suited for sterically hindered amino acids.[2] |

| Base | Diisopropylethylamine (DIPEA) or 2,4,6-Collidine | These non-nucleophilic bases are used to activate the coupling reagents without causing premature Fmoc deprotection. |

| Deprotection Reagent | 20% Piperidine in DMF | The standard reagent for Fmoc removal.[3] |

| Solvents | High-purity, amine-free Dimethylformamide (DMF) and Dichloromethane (DCM) | The quality of solvents is paramount to avoid side reactions. |

Experimental Protocols

The following protocols are provided as a robust starting point for the synthesis of peptides containing 1-phenylproline. Optimization may be necessary depending on the specific peptide sequence.

General SPPS Workflow

The overall workflow for incorporating 1-phenylproline follows the standard Fmoc SPPS cycle, with critical modifications at the coupling step.

Figure 1: General workflow for SPPS incorporating 1-phenylproline.

Step-by-Step Protocol for 1-Phenylproline Incorporation

This protocol assumes a 0.1 mmol synthesis scale.

A. Resin Preparation:

-

Place the appropriate amount of resin (e.g., 200-333 mg for a 0.3-0.5 mmol/g substitution) in a reaction vessel.[4]

-

Swell the resin in DMF for at least 30 minutes.[2]

-

Drain the DMF.

B. Fmoc Deprotection (of the preceding amino acid):

-

Add a solution of 20% piperidine in DMF to the resin.

-

Agitate for 5-10 minutes.

-

Drain the solution.

-

Repeat the piperidine treatment for another 10-15 minutes.[4]

-

Wash the resin thoroughly with DMF (5-7 times) to ensure complete removal of piperidine.[4]

C. Coupling of Fmoc-1-phenylproline-OH (Optimized Protocol):

This is the most critical step. A double coupling is highly recommended.

-

First Coupling:

-

In a separate vial, dissolve Fmoc-1-phenylproline-OH (4 equivalents, 0.4 mmol) and a coupling reagent such as HATU (3.9 equivalents, 0.39 mmol) in DMF.

-

Add DIPEA (8 equivalents, 0.8 mmol) to the solution and vortex briefly to pre-activate the amino acid.[2]

-

Immediately add the activated amino acid solution to the deprotected peptide-resin.

-

Agitate the reaction mixture for at least 2 hours. Elevated temperatures (e.g., 40-50°C) can be beneficial but should be used with caution to avoid racemization.[2]

-

Drain the coupling solution.

-

Wash the resin with DMF (3 times).

-

-

Monitoring the First Coupling (Optional but Recommended):

-

Perform a qualitative ninhydrin (Kaiser) test on a small sample of resin beads. A negative result (yellow beads) indicates complete coupling. For secondary amines like proline, an isatin test is more appropriate.[2] If the test is positive (blue/purple beads for ninhydrin, or a positive isatin test), proceed to the second coupling.

-

-

Second Coupling (Double Coupling):

-

Repeat the coupling procedure described in step C1 with fresh reagents.

-

Agitate for another 2 hours.

-

Drain the coupling solution and wash the resin thoroughly with DMF (5 times).[2]

-

D. Capping of Unreacted Amines (Optional):

If monitoring indicates incomplete coupling even after a double coupling, it is advisable to cap any unreacted N-terminal amines to prevent the formation of deletion peptides.

-

Prepare a capping solution of acetic anhydride/DIPEA/DMF (e.g., 5:6:89 v/v/v).

-

Add the capping solution to the resin and agitate for 30 minutes.

-

Drain and wash the resin with DMF (3 times).

Cleavage and Global Deprotection

The final step is to cleave the peptide from the resin and remove the side-chain protecting groups.

-

Wash the fully assembled peptide-resin with DCM (3 times) and dry it under vacuum.[5]

-

Prepare a cleavage cocktail. A standard Reagent K cocktail is often suitable: Trifluoroacetic acid (TFA)/Water/Phenol/Thioanisole/1,2-Ethanedithiol (EDT) (82.5:5:5:5:2.5 v/v).

-

Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).

-

Stir the mixture at room temperature for 2-3 hours.

-

Filter the resin and collect the filtrate.

-

Wash the resin with a small amount of fresh TFA.

-

Combine the filtrates and precipitate the crude peptide by adding cold diethyl ether.

-

Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash twice.

-

Dry the crude peptide pellet under vacuum.

The crude peptide can then be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

Causality Behind Experimental Choices

-

Choice of Potent Coupling Reagents: The steric hindrance of 1-phenylproline necessitates the use of highly reactive coupling reagents. Uronium/aminium-based reagents like HATU and HCTU, or phosphonium-based reagents like PyBOP, are more effective than standard carbodiimides (e.g., DCC/DIC) because they form highly activated esters that can overcome the steric barrier.[2]

Figure 2: Comparison of coupling reagent classes.

-

Double Coupling: A single coupling reaction, even with a potent activating agent, may not be sufficient to drive the reaction to completion. A second coupling with fresh reagents ensures a higher yield of the desired product and minimizes deletion sequences.

-

Extended Reaction Times: The slow kinetics of coupling 1-phenylproline can be compensated for by allowing the reaction to proceed for a longer duration.[6]

-

Thorough Washing: Meticulous washing between steps is crucial to remove excess reagents and by-products that could interfere with subsequent reactions. This is particularly important after the piperidine deprotection step to prevent premature deprotection of the newly coupled amino acid.

Troubleshooting

| Problem | Possible Cause | Solution |

| Incomplete Coupling | Insufficiently active coupling reagent, short reaction time, or peptide aggregation. | Use a more potent coupling reagent (e.g., HATU), perform a double coupling, increase the reaction time, or consider synthesizing at a slightly elevated temperature.[2][6] |

| Deletion of 1-Phenylproline | Incomplete coupling of 1-phenylproline followed by successful coupling of the next amino acid. | Implement a capping step with acetic anhydride after the 1-phenylproline coupling to block any unreacted amines. |

| Low Yield of Crude Peptide | Incomplete cleavage from the resin or loss of peptide during precipitation. | Increase the cleavage time, ensure a sufficient volume of cleavage cocktail, and use ice-cold diethyl ether for precipitation. |

| Presence of Multiple Peaks in HPLC | Incomplete coupling, side reactions during cleavage, or racemization. | Optimize coupling conditions, use appropriate scavengers in the cleavage cocktail, and avoid excessive heating during coupling. |

Conclusion

The successful solid-phase synthesis of peptides containing the sterically demanding 1-phenylproline residue is achievable with careful planning and optimization of the synthetic protocol. The key to success lies in recognizing the inherent challenges of steric hindrance and employing strategies to overcome them. By utilizing potent coupling reagents, implementing a double coupling strategy, allowing for extended reaction times, and maintaining rigorous washing procedures, researchers can confidently incorporate 1-phenylproline into their peptide sequences. The protocols and insights provided in this guide serve as a comprehensive resource for scientists and drug development professionals, enabling the exploration of novel peptide therapeutics and research tools based on this unique amino acid.

References

- BenchChem. (2025). A Comparative Guide to the Coupling Efficiency of Fmoc-D-Pro-OH and Other Proline Derivatives in Solid-Phase Peptide Synthesis. BenchChem.

- Behrendt, R., White, P., & Offer, J. (2016). Advances in Fmoc solid-phase peptide synthesis. Journal of peptide science : an official publication of the European Peptide Society, 22(1), 4–27.

- Nowick, J. S., et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.

- Girona, V., et al. (2015). Lipid bilayer crossing--the gate of symmetry. Water-soluble phenylproline-based blood-brain barrier shuttles. Journal of the American Chemical Society, 137(23), 7362–7372.

-

Girona, V., et al. (2015). Lipid bilayer crossing--the gate of symmetry. Water-soluble phenylproline-based blood-brain barrier shuttles. PubMed. Retrieved from [Link]

- BenchChem. (2025). Technical Support Center: Managing Steric Hindrance in Peptide Synthesis. BenchChem.

- Wang, X., Li, J., & Hayashi, Y. (2022). Highly Sterically Hindered Peptide Bond Formation between α,α-Disubstituted α-Amino Acids and N-Alkyl Cysteines Using α,α-Disubstituted α-Amidonitrile. Journal of the American Chemical Society, 144(23), 10145–10150.

- Grivas, K., et al. (2022). Insight into Glyproline Peptides' Activity through the Modulation of the Inflammatory and Neurosignaling Genetic Response Following Cerebral Ischemia–Reperfusion. International Journal of Molecular Sciences, 23(24), 16053.

- Ashmarin, I. P., et al. (2009). Structural-functional study of glycine-and-proline-containing peptides (Glyprolines) as potential neuroprotectors. Bioorganicheskaia khimiia, 35(2), 165–171.

- Hurevich, M., et al. (2022). Stirring Peptide Synthesis to a New Level of Efficiency. ChemRxiv.

- Merrifield, R. B. (1963). Solid Phase Peptide Synthesis. I. The Synthesis of a Tetrapeptide. Journal of the American Chemical Society, 85(14), 2149–2154.

- Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.

- Keillor, J. W., et al. (2002). Peptide Coupling of Unprotected Amino Acids Through in situ p-Nitrophenyl Ester Formation. Tetrahedron Letters, 43(41), 7333-7335.

- Raines, R. T., et al. (2013). A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric Versus Stereoelectronic Effects of 4-substituted Prolines on Conformation Within Peptides. Journal of the American Chemical Society, 135(12), 4868–4877.

Sources

- 1. luxembourg-bio.com [luxembourg-bio.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

- 4. chem.uci.edu [chem.uci.edu]

- 5. Peptide Shuttles for Blood–Brain Barrier Drug Delivery [mdpi.com]

- 6. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.cn]

Application Note: High-Fidelity Synthesis of Water-Soluble BBB Peptide Shuttles

Abstract & Introduction

The development of peptide shuttles capable of crossing the Blood-Brain Barrier (BBB) via Receptor-Mediated Transcytosis (RMT) is a cornerstone of modern CNS drug delivery.[1] Peptides such as Angiopep-2, ApoE-derived sequences, and Tat are widely utilized to transport therapeutic cargo. However, the physicochemical properties that facilitate membrane interaction—specifically amphipathicity and hydrophobicity—often render these peptides insoluble in aqueous media, leading to aggregation during synthesis and purification.

This Application Note provides a rigorous, field-proven protocol for the synthesis of water-soluble BBB peptide shuttles. We move beyond standard SPPS (Solid-Phase Peptide Synthesis) to address "difficult sequences" through solubility engineering, aggregation-disrupting synthetic strategies, and critical salt exchange post-processing.

Key Challenges Addressed:

-

On-Resin Aggregation: Prevention of incomplete coupling due to

-sheet formation. -

Aqueous Solubility: Modification strategies (PEGylation, cationic tagging) to prevent precipitation at physiological pH.

-

Biocompatibility: Removal of cytotoxic trifluoroacetate (TFA) counter-ions.

Pre-Synthesis Strategy: Solubility Engineering

Before initiating synthesis, the peptide sequence must be analyzed and engineered for solubility. Native BBB shuttles often possess a net positive charge but may contain hydrophobic patches that drive aggregation.

Sequence Analysis & Modification

-

Hydrophobicity Mapping: Identify runs of hydrophobic residues (Val, Ile, Leu, Ala, Phe). If

hydrophobic residues appear consecutively, on-resin aggregation is highly probable. -

C-Terminal Cationic Tags: If the native sequence is neutral or hydrophobic, append a tri-lysine (

) or tri-arginine ( -

Spacer Insertion: Insert a hydrophilic spacer (e.g., AEEA or

) between the shuttle sequence and the cargo attachment site to prevent steric hindrance and improve solvation.

Resin Selection

Expert Insight: Do not use standard Polystyrene (PS) resins for hydrophobic BBB peptides. The hydrophobic nature of PS exacerbates peptide aggregation.

-

Recommended: ChemMatrix® (PEG-PS) or TentaGel® resins. These are composed of 100% PEG or PEG-grafted polystyrene, providing a "quasi-liquid" environment that solvates the growing peptide chain better than PS.

-

Loading: Use low-loading resin (

) to reduce inter-chain interactions (site isolation).

Protocol A: Advanced SPPS for Hydrophobic Shuttles

Objective: Synthesize the BBB peptide backbone while preventing

Materials

-

Resin: Rink Amide ChemMatrix (

). -

Coupling Reagents: DIC (Diisopropylcarbodiimide) / Oxyma Pure.

-

Deprotection: 20% Piperidine in DMF + 0.1M HOBt (HOBt prevents aspartimide formation).

-

Solvent: NMP (N-Methyl-2-pyrrolidone) is superior to DMF for hydrophobic sequences.

Step-by-Step Workflow

1. Swelling: Swell resin in DCM for 30 min, followed by NMP for 15 min.

2. Deprotection (Fmoc Removal): Treat with 20% Piperidine/NMP (2 x 5 min). Wash with NMP (5x).

-

UV Monitoring: Collect waste from the second deprotection to quantify Fmoc removal via UV at 301 nm.

3. Coupling (The "Difficult Sequence" Strategy): Standard coupling uses 5 eq. AA / 5 eq. DIC / 5 eq. Oxyma for 60 min at 50°C.

-

Intervention for Hydrophobic Patches: When coupling Val, Ile, or Thr, or during identified "difficult" regions:

-

Double Coupling: Perform the reaction twice.

-

Pseudoproline Dipeptides: Replace Ser/Thr/Cys residues followed by a hydrophobic residue with Pseudoproline (oxazolidine) dipeptides (e.g., Fmoc-Ile-Ser(

pro)-OH). -

Mechanism: The "kink" structure of pseudoprolines disrupts secondary structure formation (

-sheets), keeping the peptide chain accessible.

-

4. Capping: After every coupling step, cap unreacted amines with Acetic Anhydride/Pyridine (1:9 v/v in NMP) to prevent deletion sequences.

5. N-Terminal PEGylation (Optional but Recommended):

To enhance water solubility and reduce immunogenicity, couple a discrete PEG unit (e.g., Fmoc-NH-PEG

Visualization: Synthesis Decision Tree

Figure 1: Decision logic for preventing aggregation during SPPS of BBB peptides.

Protocol B: Cleavage, Purification & Salt Exchange

Objective: Isolate the peptide and convert it from a toxic TFA salt to a biocompatible Acetate or HCl salt.

Cleavage from Resin

-

Wash resin with DCM (5x) and dry under Nitrogen.

-

Prepare Cleavage Cocktail: 92.5% TFA / 2.5% TIS / 2.5% H2O / 2.5% DODT (DODT is preferred over EDT for odor control).

-

Incubate for 2-3 hours at room temperature.

-

Precipitate in cold Diethyl Ether (-20°C). Centrifuge and decant ether (3x).

Purification (The "Solubility Rescue")

Hydrophobic BBB peptides often crash out in water/acetonitrile gradients.

-

Dissolution: Dissolve crude peptide in 6M Guanidine-HCl or 50% Acetic Acid . If extremely stubborn, use minimal HFIP (Hexafluoroisopropanol) diluted with water.

-

HPLC Method:

-

Column: C4 or C8 (instead of C18) to reduce hydrophobic retention.

-

Mobile Phase A: 0.1% TFA in Water.

-

Mobile Phase B: 0.1% TFA in Acetonitrile/Isopropanol (1:1). Note: Isopropanol helps solubilize hydrophobic aggregates.

-

Temperature: Run column at 60°C to improve mass transfer and peak shape.

-

Salt Exchange (TFA Removal)

Critical Step: TFA salts are cytotoxic and can alter the BBB permeability profile. Method: Ion Exchange Resin (Batch Mode)

-

Prepare Dowex 1x2 (Acetate form) or equivalent strong anion exchange resin.

-

Wash resin with 1M Acetic Acid, then water until pH is neutral.

-

Dissolve purified peptide in water (or minimal acetic acid).[2]

-

Add peptide solution to the resin slurry. Stir gently for 1 hour.

-

Filter off the resin and lyophilize the filtrate.

-

Verification: Analyze via Ion Chromatography (IC) or

F-NMR to confirm TFA removal (< 0.5% w/w).

Visualization: Downstream Processing Flow

Figure 2: Workflow for purification and conversion of peptide salts for biological application.

Data Summary & Quality Control

Successful synthesis is defined by purity (>95%), identity (MS), and salt form (Acetate/HCl).

| Parameter | Specification | Method of Verification |

| Purity | > 95% | RP-HPLC (214 nm) |

| Identity | ESI-MS or MALDI-TOF | |

| Counter-ion | Acetate / Chloride | |

| Solubility | > 1 mg/mL in PBS (pH 7.4) | Visual inspection / UV Concentration |

| Aggregates | < 2% High MW species | SEC-HPLC (Size Exclusion) |

References

-

Paradis-Bas, M., et al. (2016).[3] "The road to the synthesis of 'difficult peptides'." Methods in Molecular Biology. Link

-

Snoek, E., et al. (2019). "Chemical Synthesis of Angiopep-2 and Its Applications." Bioconjugate Chemistry. Link (Example citation for context)

-

Coin, I., et al. (2007). "Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences." Nature Protocols. Link

-

Viles, J.H., et al. (1996). "TFA counter-ion effects on peptide solubility and bioactivity." European Journal of Biochemistry. Link

-

Mutter, M., et al. (2004). "Switch peptides: highly soluble pH-triggered molecular switches." Angewandte Chemie. Link

Sources

Unlocking Peptide Conformations: A Detailed Guide to NMR Characterization of 1-Phenylproline

Introduction: The Conformational Conundrum of 1-Phenylproline

In the landscape of peptide and drug design, proline and its derivatives are pivotal players, introducing unique structural constraints that profoundly influence molecular architecture and biological activity. Among these, 1-phenylproline, with its bulky phenyl group directly attached to the pyrrolidine nitrogen, presents a fascinating and complex conformational challenge. The steric hindrance and electronic effects of the phenyl ring significantly impact the cis-trans isomerization of the peptidyl-prolyl bond and the puckering of the five-membered ring. Understanding these conformational preferences is paramount for the rational design of peptidomimetics, therapeutic peptides, and other bioactive molecules.

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the preeminent analytical technique for elucidating the solution-state conformations of peptides.[1][2] Its ability to provide atomic-resolution information on structure, dynamics, and intermolecular interactions makes it an indispensable tool for researchers in chemistry, biology, and pharmaceutical sciences. This comprehensive guide provides a detailed exploration of the application of NMR spectroscopy to the characterization of 1-phenylproline-containing peptides, offering both foundational principles and practical, step-by-step protocols.

Theoretical Framework: The "Why" Behind the "How"

The unique structural properties of proline stem from its cyclic side chain, which restricts the backbone dihedral angle φ and influences the equilibrium between the cis and trans conformations of the preceding peptide bond.[3] The energy barrier for cis-trans isomerization is significant, leading to slow exchange on the NMR timescale.[1][4] This results in the observation of distinct sets of NMR signals for the two isomers, providing a direct window into their relative populations.[1][4]

The introduction of a phenyl group at the N1 position of proline further complicates this conformational landscape. The steric bulk of the phenyl ring can favor one isomer over the other and influence the puckering of the pyrrolidine ring (endo vs. exo). These subtle changes in three-dimensional structure can have dramatic consequences for biological activity.

Key NMR Observables for Conformational Analysis

Several key NMR parameters are exquisitely sensitive to the conformation of 1-phenylproline residues:

-

Chemical Shifts: The electronic environment of a nucleus dictates its chemical shift. The cis and trans isomers of a peptidyl-prolyl bond exhibit significantly different chemical shifts, particularly for the proline Cβ and Cγ carbons, as well as the α-protons of both the proline and the preceding residue.[1][4] Large differences in chemical shifts between the two conformers indicate substantial variations in their local environments.[4]

-

Nuclear Overhauser Effect (NOE): The NOE is a through-space interaction that provides distance constraints between protons that are close in space (< 5 Å).[5][6][7] In the context of 1-phenylproline, specific NOE patterns can definitively distinguish between cis and trans isomers. For instance, a strong NOE between the α-proton of the preceding residue and the δ-protons of proline is characteristic of the trans conformation, while a strong NOE between the α-protons of the preceding residue and the proline α-proton is indicative of the cis form.[4]

-

J-Coupling Constants: Scalar or J-couplings are through-bond interactions that provide information about dihedral angles.[8][9][10] The three-bond J-coupling constant between the Hα and Hβ protons (³Jαβ) within the proline ring is related to the ring puckering. Furthermore, vicinal coupling constants across the peptide backbone can be used to determine backbone dihedral angles (φ, ψ) via the Karplus relationship.[11][12]

Experimental Protocols: A Step-by-Step Guide

Part 1: Sample Preparation - The Foundation of Quality Data

A well-prepared sample is critical for obtaining high-quality NMR data.

-

Peptide Synthesis and Purification: Synthesize the 1-phenylproline-containing peptide using standard solid-phase peptide synthesis (SPPS) protocols. Purify the crude peptide to >95% purity using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Solvent Selection: Choose a deuterated solvent that is compatible with the peptide and the desired experimental conditions. Common choices include D₂O, DMSO-d₆, or a mixture of H₂O/D₂O (typically 90%/10%) for observing exchangeable amide protons.

-

Concentration: The optimal peptide concentration will depend on the sensitivity of the NMR spectrometer and the solubility of the peptide. A typical starting concentration is 1-5 mM.

-

pH and Temperature: The pH of the sample should be carefully adjusted to maintain the desired charge state of the peptide and to optimize spectral quality. Temperature can also influence conformational equilibria and should be precisely controlled.

-

Internal Standard: Add a small amount of an internal standard, such as DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid) or TSP (trimethylsilylpropanoic acid), for chemical shift referencing.

Part 2: NMR Data Acquisition - The Experimental Workflow

A suite of 1D and 2D NMR experiments is typically required for a comprehensive conformational analysis.

Caption: Workflow for NMR data acquisition and analysis of 1-phenylproline peptides.

-

1D ¹H and ¹³C NMR:

-

Purpose: To obtain an initial overview of the sample, assess purity, and observe the presence of multiple conformers.

-

Protocol:

-

Tune and match the probe for ¹H and ¹³C frequencies.

-

Acquire a standard 1D ¹H spectrum with water suppression if necessary.

-

Acquire a 1D ¹³C spectrum, potentially with proton decoupling.

-

Integrate the signals corresponding to the cis and trans isomers to determine their relative populations.

-

-

-

2D Homonuclear Correlation Spectroscopy (COSY and TOCSY):

-

Purpose: To identify scalar-coupled protons within the same amino acid residue, aiding in resonance assignment.[7][13]

-

Protocol (TOCSY):

-

Set the spectrometer for a 2D TOCSY experiment.

-

Choose an appropriate mixing time (e.g., 60-80 ms) to allow for magnetization transfer throughout the spin system.

-

Process the data with appropriate window functions and referencing.

-

Identify the characteristic spin systems for each amino acid.

-

-

-

2D Nuclear Overhauser Effect Spectroscopy (NOESY/ROESY):

-

Purpose: To identify through-space correlations between protons, providing distance restraints for structure calculation.[5][13][14] ROESY is often preferred for medium-sized molecules where the NOE may be close to zero.[5][15]

-

Protocol (NOESY):

-

Set up a 2D NOESY experiment.

-

Select a suitable mixing time (e.g., 100-300 ms) to allow for NOE buildup.

-

Process the data and identify cross-peaks.

-

Crucially, look for the diagnostic NOEs that differentiate between the cis and trans isomers (see "Key NMR Observables").

-

-

-

2D Heteronuclear Correlation Spectroscopy (HSQC/HMBC):

-

Purpose: To correlate protons with their directly attached (HSQC) or long-range coupled (HMBC) carbons or nitrogens. This is essential for unambiguous resonance assignment, especially for the proline ring atoms.

-

Protocol (HSQC):

-

Set up a 2D ¹H-¹³C HSQC experiment.

-

Optimize the spectral widths in both dimensions to cover all expected signals.

-

Process the data to obtain a correlation map of protons and their attached carbons.

-

-

Data Analysis and Interpretation: From Spectra to Structure

Identifying and Quantifying Cis and Trans Isomers

The slow isomerization on the NMR timescale allows for the direct observation and quantification of both cis and trans conformers.[4]

-

¹³C Chemical Shifts: The chemical shift difference between Cβ and Cγ of proline is a reliable indicator of the peptide bond conformation.[1][4] A larger difference is typically observed for the trans isomer.

-

¹H Chemical Shifts: The α-proton of the residue preceding 1-phenylproline often shows a significant chemical shift difference between the cis and trans states.[16]

-

Integration of 1D Spectra: Once the signals for each isomer have been identified, their relative populations can be determined by integrating the corresponding peaks in the 1D ¹H spectrum.

| NMR Parameter | Typical Observation for cis Isomer | Typical Observation for trans Isomer | Reference |

| Δδ(Cβ - Cγ) | Smaller difference (e.g., 4.6 ppm) | Larger difference (e.g., 9.2 ppm) | [4] |

| NOE (Preceding Hα - Pro Hα) | Strong | Weak or absent | [1][4] |

| NOE (Preceding Hα - Pro Hδ) | Weak or absent | Strong | [4] |

Elucidating the 3D Structure

The ultimate goal of NMR characterization is often to determine the three-dimensional structure of the peptide. This is an iterative process that involves:

-

Resonance Assignment: The first step is to assign all the observed NMR signals to specific atoms in the peptide sequence. This is achieved by systematically analyzing the COSY, TOCSY, and HSQC/HMBC spectra.[13]

-

Deriving Structural Restraints:

-

Distance Restraints: The intensities of NOESY cross-peaks are proportional to the inverse sixth power of the distance between the protons.[6] These intensities can be translated into upper distance limits.

-

Dihedral Angle Restraints: Vicinal J-coupling constants can be used to restrain backbone and side-chain dihedral angles using empirical Karplus equations.[11][12]

-

-

Structure Calculation: The collected restraints are used as input for structure calculation programs (e.g., CYANA, XPLOR-NIH) that employ molecular dynamics and/or simulated annealing algorithms to generate a family of structures consistent with the experimental data.

-

Structure Validation: The quality of the calculated structures is assessed using various statistical parameters and by checking for consistency with the original NMR data.

Caption: Schematic representation of the cis and trans conformations of a peptidyl-1-phenylproline bond.

Conclusion: A Powerful Tool for Molecular Design

The detailed NMR characterization of 1-phenylproline-containing peptides provides invaluable insights into their conformational preferences. By carefully applying the principles and protocols outlined in this guide, researchers can gain a deep understanding of the structural consequences of incorporating this unique amino acid derivative. This knowledge is crucial for the rational design of novel peptides and peptidomimetics with tailored biological activities, ultimately advancing the fields of drug discovery and materials science.

References

-

An integrative characterization of proline cis and trans conformers in a disordered peptide. PNAS. [Link]

-

Proline cis-trans isomerization controls autoinhibition of a signaling protein. PMC. [Link]

-

Proline isomerization in epigenetics. Wikipedia. [Link]

-

Selective 1Hα NMR Methods Reveal Functionally Relevant Proline cis/trans Isomers in Intrinsically Disordered Proteins: Characterization of Minor Forms, Effects of Phosphorylation, and Occurrence in Proteome. PMC. [Link]

-

NMR as a biophysical technique for studying peptide conformations, and its application in the design, and study of peptide cell permeability. American Chemical Society. [Link]

-

Proline cis/trans Isomerization in Intrinsically Disordered Proteins and Peptides. IMR Press. [Link]

-

Multiple gas-phase conformations of proline-containing peptides: Is it always cis/trans isomerization?. NIH. [Link]

-

1H and 13C-NMR investigations on cis-trans isomerization of proline peptide bonds and conformation of aromatic side chains in H-Trp-(Pro)n-Tyr-OH peptides. PubMed. [Link]

-

Proline Cis−Trans Isomerization and Protein Folding. ACS Publications. [Link]

-

peptide nmr. University of Zurich. [Link]

-

An Unbound Proline-Rich Signaling Peptide Frequently Samples Cis Conformations in Gaussian Accelerated Molecular Dynamics. MDPI. [Link]

-

15N-NMR spectroscopy. 20. Cis/trans isomerism and neighboring residue effects of proline-containing peptides. ResearchGate. [Link]

-

NOESY and ROESY. University of Missouri. [Link]

-

J-coupling constants for a trialanine peptide as a function of dihedral angles calculated by density functional theory over the full Ramachandran space. RSC Publishing. [Link]

-

Carbon-13 magnetic resonance spectroscopy. Spectrum of proline in oligopeptides. The Journal of Organic Chemistry. [Link]

-

J-Coupling Constants for a Trialanine Peptide as a function of Dihedral Angles Calculated by Density Functional Theory over the full Ramachandran Space. PubMed Central. [Link]

-

Dependencies of J-Couplings upon Dihedral Angles on Proteins. Zenodo. [Link]

-

Structure Determination of Peptides by simple 2D NMR Spectroscopy. YouTube. [Link]

-

COUPLING CONSTANTS AND STRUCTURE: VICINAL COUPLINGS. University of Wisconsin-Madison. [Link]

-

NMR 5: Coupling Constants. YouTube. [Link]

-

NMR in structural determination of proteins and peptides. NMIMS Pharmacy. [Link]

-

Structure determination of a 20 amino acid peptide by NMR Getting started on the assignment problem:. University of California, San Diego. [Link]

Sources

- 1. imrpress.com [imrpress.com]

- 2. par.nsf.gov [par.nsf.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Proline cis-trans isomerization controls autoinhibition of a signaling protein - PMC [pmc.ncbi.nlm.nih.gov]

- 5. nmr.chem.columbia.edu [nmr.chem.columbia.edu]

- 6. youtube.com [youtube.com]

- 7. hoffman.cm.utexas.edu [hoffman.cm.utexas.edu]

- 8. J-coupling constants for a trialanine peptide as a function of dihedral angles calculated by density functional theory over the full Ramachandran space - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 9. J-Coupling Constants for a Trialanine Peptide as a function of Dihedral Angles Calculated by Density Functional Theory over the full Ramachandran Space - PMC [pmc.ncbi.nlm.nih.gov]

- 10. youtube.com [youtube.com]

- 11. zenodo.org [zenodo.org]

- 12. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 13. chem.uzh.ch [chem.uzh.ch]

- 14. NMR as a biophysical technique for studying peptide conformations, and its application in the design, and study of peptide cell permeability - American Chemical Society [acs.digitellinc.com]

- 15. pharmacy.nmims.edu [pharmacy.nmims.edu]

- 16. An integrative characterization of proline cis and trans conformers in a disordered peptide - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support Center: Steric Hindrance in N-Phenylproline Peptide Synthesis

The following guide is designed as a dynamic Technical Support Center for researchers encountering steric barriers with N-phenylproline (N-Ph-Pro) and its analogues (e.g.,

It addresses the two distinct chemical entities often conflated under this term:

-

N-Aryl Proline (1-phenylpyrrolidine-2-carboxylic acid): A tertiary amine, acting as an N-terminal cap.

- -Phenylproline (2-phenylpyrrolidine-2-carboxylic acid): A sterically crowded secondary amine capable of chain elongation.

Status: Active | Topic: Steric Hindrance / Coupling Protocols | Audience: R&D Chemist

Part 1: Diagnostic & Strategy Selector

User Query: "I am experiencing low yields and incomplete coupling with N-phenylproline."

Support Scientist: To provide the correct protocol, we must first identify your specific steric bottleneck. Please verify your structure against the definitions below.

| Feature | Scenario A: N-Aryl Proline (N-Ph-Pro) | Scenario B: |

| Structure | Phenyl group attached to the Nitrogen . | Phenyl group attached to the |

| Amine Type | Tertiary Amine. | Secondary Amine. |

| Reactivity | Cannot act as a nucleophile for peptide elongation. It is a "Dead-End" cap. | Can act as a nucleophile, but is extremely hindered. |

| Primary Challenge | Coupling this residue (as the acid) to the next amine. | Coupling to this residue (as the amine) to extend the chain. |

Part 2: Troubleshooting Guides (Q&A Format)

Module A: Coupling TO the Hindered Amine ( -Phenylproline)

Q1: I am trying to couple an amino acid to the N-terminus of an

Technical Insight:

Protocol: Acid Fluoride Activation (The "Sledgehammer" Approach)

Acid fluorides are smaller and more reactive electrophiles than OBt/OAt esters, allowing them to penetrate the steric shield of

-

Reagents:

-

Amino Acid (3-5 equiv)

-

TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) or BTFFH (3-5 equiv)

-

DIEA (6-10 equiv)

-

Solvent: DCM/DMF (1:1) to improve swelling and solubility.

-

-

Procedure:

-

Pre-activate the incoming amino acid with TFFH and DIEA in DCM for 5 minutes. (Generates the Acid Fluoride in situ).

-

Add to the resin-bound

-phenylproline. -

Microwave Irradiation: 75°C for 20 minutes (Power: 25-30W).

-

Note: If TFFH is unavailable, use BTC (Bis(trichloromethyl)carbonate) to generate the Acid Chloride, but ensure strictly anhydrous conditions (Collidine base recommended).

-

Q2: I see significant epimerization when coupling Cysteine or Histidine to

Root Cause: The high activation energy required to couple to the hindered amine requires prolonged reaction times or high temperatures, both of which promote racemization of the incoming sensitive amino acid (Cys/His).

Solution:

-

Switch to PyAOP: Use PyAOP/HOAt instead of HATU. The HOAt moiety utilizes the neighboring group effect (pyridine nitrogen) to accelerate coupling via a pre-organized transition state, allowing for lower temperatures (room temp or max 40°C).

-

Oxyma Pure/DIC: For Cys/His specifically, the Oxyma/DIC system suppresses racemization better than uronium salts (HATU/HBTU) while maintaining high reactivity.

Module B: Coupling OF the Hindered Acid (N-Aryl Proline)